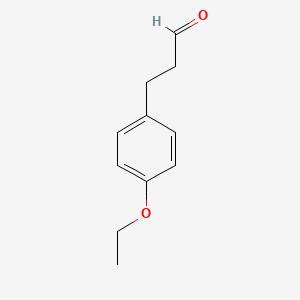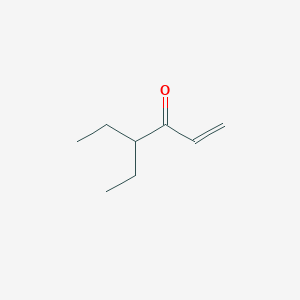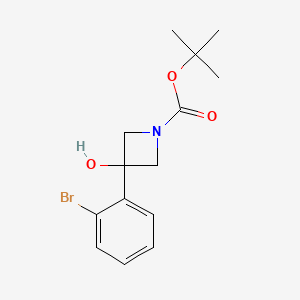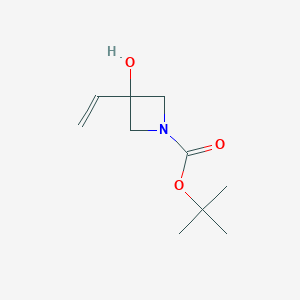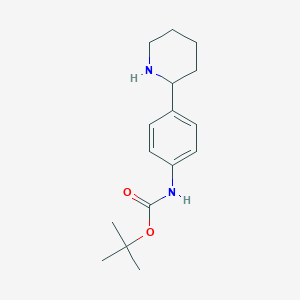
methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a suitable amine with an ester, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce dihydropyrrole compounds .
Applications De Recherche Scientifique
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar in structure but with a phenyl group instead of a methyl group.
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: Contains a methoxy group instead of a methyl group.
Methyl 5-(1H-pyrrol-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylate: Features an additional pyrrole ring.
Uniqueness
Methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-4-6(8-5)7(9)10-2;/h6H,3-4H2,1-2H3;1H |
Clé InChI |
LSBNDGMTRJSDBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CC1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


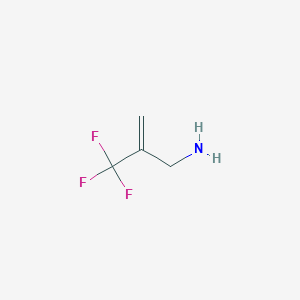
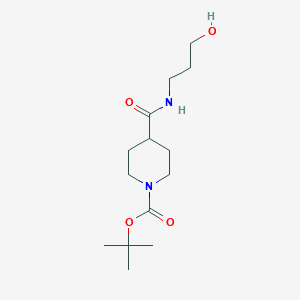

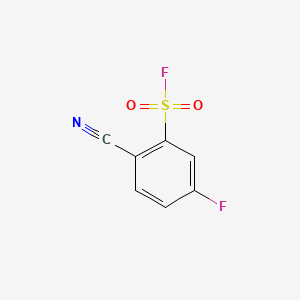
![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
